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Compound of Interest

Compound Name: Isoamyl propionate

Cat. No.: B085461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl
propionate (also known as isopentyl propionate), a common ester utilized in the flavor and

fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

acquiring such spectra. This information is crucial for the structural elucidation, identification,

and quality control of this compound in research and industrial settings.

Chemical Structure
IUPAC Name: 3-methylbutyl propanoate[1] Molecular Formula: C₈H₁₆O₂[2][3] Molecular

Weight: 144.21 g/mol [1][2][3] SMILES: CCC(=O)OCCC(C)C[1]
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Figure 1. Chemical Structure of Isoamyl
Propionate.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analyses of isoamyl propionate.

Table 1: ¹H NMR Spectroscopic Data for Isoamyl Propionate (Solvent: CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.08 Triplet (t) 2H -O-CH₂-CH₂-

~2.28 Quartet (q) 2H -CO-CH₂-CH₃

~1.67 Multiplet (m) 1H -CH₂-CH(CH₃)₂

~1.52 Quartet (q) 2H -O-CH₂-CH₂-CH-

~1.14 Triplet (t) 3H -CO-CH₂-CH₃

~0.92 Doublet (d) 6H -CH(CH₃)₂

Data sourced and compiled from publicly available spectral databases.[1][4]

Table 2: ¹³C NMR Spectroscopic Data for Isoamyl Propionate (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b085461?utm_src=pdf-body
https://www.benchchem.com/product/b085461?utm_src=pdf-body
https://www.benchchem.com/product/b085461?utm_src=pdf-body
https://www.benchchem.com/product/b085461?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-propionate
https://m.chemicalbook.com/SpectrumEN_105-68-0_1HNMR.htm
https://www.benchchem.com/product/b085461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~174.5 C=O

~63.2 -O-CH₂-

~37.2 -O-CH₂-CH₂-

~27.6 -CO-CH₂-CH₃

~25.0 -CH(CH₃)₂

~22.4 -CH(CH₃)₂

~9.1 -CO-CH₂-CH₃

Data sourced and compiled from publicly available spectral databases.[1][5]

Table 3: Key IR Absorption Bands for Isoamyl Propionate (Technique: Neat Liquid Film)

Wavenumber (cm⁻¹) Intensity Assignment

2960-2870 Strong C-H (sp³) Stretch

1735-1750 Strong C=O (Ester) Stretch

1465, 1380 Medium C-H Bend (CH₂, CH₃)

1180 Strong C-O (Ester) Stretch

Esters are characterized by a strong carbonyl (C=O) absorption and a C-O single bond stretch.

[6] Data is consistent with spectra found in public databases.[1][3][7]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Isoamyl
Propionate
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

144 Low [M]⁺ (Molecular Ion)

70 High
[CH(CH₃)₂CH₂CH₂]⁺ or

rearrangement products

57 Very High (Base Peak)
[CH₃CH₂CO]⁺ (Propionyl

cation)

55 High
[C₄H₇]⁺ (Loss of an alkoxy

group and rearrangement)

43 High [C₃H₇]⁺ (Isopropyl cation)

29 High [CH₃CH₂]⁺ (Ethyl cation)

The fragmentation pattern is characteristic of an ester, showing cleavage at the C-O bond and

within the alkyl chains.[1][2] The molecular ion peak at m/z 144 confirms the molecular weight.

[1][2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Sample Preparation:

Accurately weigh 5-25 mg of isoamyl propionate for ¹H NMR (or 50-100 mg for ¹³C NMR)

into a clean, dry vial.[8]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃).[8] CDCl₃ is commonly used for nonpolar organic compounds like esters.[8][9]

Ensure the sample is fully dissolved. Gentle vortexing can be applied.[8]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any

particulate matter is present, filter the solution through a small plug of glass wool within the
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pipette.[8] The final sample height in the tube should be approximately 4-5 cm.[9]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be

done manually or automatically.

Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).

Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-

noise ratio is often achieved with a small number of scans. For ¹³C NMR, a greater

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[10] Clean them

with a small amount of a volatile solvent like acetone if necessary and handle by the

edges.[10]

Place one to two drops of neat (undiluted) isoamyl propionate onto the center of one salt

plate.[11][12]

Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between

the plates.[10][11] The liquid should spread evenly without air bubbles.

Data Acquisition:

Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.[11]

First, collect a background spectrum of the empty sample compartment to subtract

atmospheric interferences (e.g., CO₂, H₂O).

Next, collect the sample spectrum.
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After acquisition, clean the salt plates thoroughly with an appropriate solvent (e.g.,

isopropanol or acetone) and return them to a desiccator for storage.[13]

Sample Introduction:

For a volatile liquid like isoamyl propionate, direct injection or coupling with Gas

Chromatography (GC-MS) is a common method.[14]

If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane

or hexane) is prepared. A small volume (e.g., 1 µL) is injected into the GC, where it is

vaporized and separated from the solvent and any impurities before entering the mass

spectrometer.

Ionization and Analysis:

The sample molecules, now in the gas phase within a vacuum, are bombarded by a high-

energy electron beam (typically 70 eV) in an Electron Ionization (EI) source.[14] This

process ejects an electron from the molecule, forming a positively charged radical

molecular ion ([M]⁺).

The molecular ion and any fragment ions formed are accelerated by an electric field.[14]

The ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which

separates them based on their mass-to-charge (m/z) ratio.[14]

A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for the elucidation of isoamyl
propionate.
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Isoamyl Propionate Structure

Spectroscopic Methods
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Caption: Workflow of Isoamyl Propionate Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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